2-Chloro-5-chloromethylpyridine hydrochloride

Description

BenchChem offers high-quality 2-Chloro-5-chloromethylpyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-chloromethylpyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEXGKWVNRSSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-chloromethylpyridine for Advanced Research and Development

Introduction

2-Chloro-5-chloromethylpyridine is a pivotal bifunctional heterocyclic compound that serves as a cornerstone intermediate in the synthesis of a class of high-efficacy insecticides known as neonicotinoids.[1] Its unique structure, featuring two distinct chlorine atoms at different positions, imparts a versatile reactivity profile that is highly valued in both agrochemical and pharmaceutical research. This guide provides a comprehensive overview of 2-Chloro-5-chloromethylpyridine, focusing on its chemical identity, synthesis, reactivity, applications, and safety protocols, tailored for researchers and drug development professionals. While the primary focus is on the free base, CAS No. 70258-18-3 , this guide also addresses the properties and formation of its hydrochloride salt, a common form for handling and reaction.[2]

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. 2-Chloro-5-chloromethylpyridine is a solid at room temperature, often appearing as white to beige moist crystals.[3]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 70258-18-3[2] |

| IUPAC Name | 2-chloro-5-(chloromethyl)pyridine[2] |

| Molecular Formula | C₆H₅Cl₂N[2] |

| Molecular Weight | 162.01 g/mol [2] |

| SMILES | C1=CC(=NC=C1CCl)Cl[2] |

| InChIKey | SKCNYHLTRZIINA-UHFFFAOYSA-N[2] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 37-42 °C (lit.) | [3][4] |

| Boiling Point | 249.8 ± 25.0 °C at 760 mmHg | [5] |

| Flash Point | 129 °C | [6] |

| Appearance | White or Colorless to Light yellow powder/lump | |

| Solubility | Insoluble in water. | [3] |

| Storage | Refrigerated (0-10°C), under inert gas, moisture sensitive. |

The Hydrochloride Salt

The pyridine nitrogen in 2-Chloro-5-chloromethylpyridine is basic and readily reacts with hydrochloric acid (HCl) to form the corresponding hydrochloride salt. This salt formation is a standard chemical practice to improve the stability and water solubility of amine-containing compounds. While a specific CAS number for the hydrochloride salt is not prominently listed in major databases, it is easily prepared in situ or isolated by treating a solution of the free base with either aqueous or gaseous HCl. The resulting salt is expected to be a more crystalline, higher-melting solid with increased solubility in polar protic solvents.

Section 2: Synthesis and Manufacturing Processes

The synthesis of 2-chloro-5-chloromethylpyridine has evolved to overcome the high costs and safety issues of earlier methods, which often started from the expensive 2-chloropyridine-5-carboxylic acid and used hazardous reducing agents like sodium borohydride.[7] Modern industrial synthesis often relies on more economical starting materials.[7][8]

Multi-step Synthesis from Nicotinic Acid

A robust, multi-step process starting from inexpensive nicotinic acid has been developed, which proceeds through several intermediates. This method, while lengthy, provides high yields and purity.[8]

Detailed Synthesis Protocol (Exemplified from Patent Literature)

The following protocol is an example of the first step in the synthesis pathway, demonstrating the conversion of nicotinic acid to 3-trichloromethylpyridine.[8]

Step 1: Synthesis of 3-Trichloromethylpyridine from Nicotinic Acid

-

Rationale: This step converts the carboxylic acid group into a trichloromethyl group. Thionyl chloride (SOCl₂) first converts the nicotinic acid to its acid chloride hydrochloride. Phosphorus pentachloride (PCl₅), generated in situ from phosphorus trichloride (PCl₃) and chlorine gas (Cl₂), then completes the transformation to the trichloromethyl group. Continuously removing the phosphorus oxychloride (POCl₃) byproduct drives the reaction to completion.

-

Protocol:

-

To 250 mL of thionyl chloride, add 123.1 g (1 mol) of nicotinic acid over 10 minutes. The mixture will exotherm to approximately 50°C.

-

Stir the mixture at 55°C for 15 minutes after the addition is complete.

-

Distill off the excess thionyl chloride under reduced pressure.

-

Add 275 g (2 mol) of phosphorus trichloride to the residue.

-

Introduce a total of 140 g (2 mol) of dried chlorine gas over 2 hours, allowing the temperature to rise to 70°C.

-

Heat the mixture at 150°C for one hour, continuously distilling off the phosphorus oxychloride byproduct.

-

Workup involves cooling, adding ethyl acetate, pouring into ice water, and neutralizing with sodium carbonate. The organic phase is then separated, dried, and distilled to yield the product.

-

Section 3: Chemical Reactivity and Key Transformations

The reactivity of 2-chloro-5-chloromethylpyridine is dominated by its two electrophilic centers:

-

Chloromethyl Group (-CH₂Cl): The benzylic-like chlorine is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This is the primary site of reaction for building the side chains of neonicotinoid insecticides.

-

2-Chloro Group: The chlorine atom on the pyridine ring is less reactive but can undergo nucleophilic aromatic substitution under more forcing conditions.

Workflow: Synthesis of Imidacloprid

The most significant application of 2-chloro-5-chloromethylpyridine is the synthesis of Imidacloprid, a widely used insecticide.[9][10] This reaction exemplifies the high reactivity of the chloromethyl group.

Protocol: Imidacloprid Synthesis

This protocol is based on patented industrial processes.[9][11]

-

Rationale: The nitrogen atom of 2-nitroiminoimidazolidine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on 2-chloro-5-chloromethylpyridine. The reaction is facilitated by a base, which deprotonates the nucleophile, and is carried out in an aprotic solvent to prevent side reactions.[9]

-

Protocol:

-

Charge a reactor with a stoichiometric amount of 2-nitroiminoimidazolidine and an aprotic solvent (e.g., acetonitrile or dimethylformamide).

-

Add an alkali carbonate (e.g., potassium carbonate) or an alkali metal hydroxide (e.g., sodium hydroxide) as the base.[9][11]

-

Heat the mixture under reflux or to a specific temperature (e.g., 50°C).[9]

-

Gradually add a stoichiometric amount of 2-chloro-5-chloromethylpyridine to the mixture. A slow, continuous addition is preferred to control the reaction and improve yield.[11]

-

Maintain the reaction temperature with stirring for a set period (e.g., several hours) until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, the product is isolated through filtration, solvent evaporation, and crystallization.

-

Section 4: Applications in Agrochemical and Pharmaceutical Development

The primary commercial value of 2-chloro-5-chloromethylpyridine lies in its role as a key building block for neonicotinoid insecticides.[12]

-

Imidacloprid & Acetamiprid: It is the essential precursor for these and other related insecticides. The 2-chloro-pyridine core is a crucial part of the final molecule's pharmacophore, which targets the nicotinic acetylcholine receptors in insects.[1]

-

Other Agrochemicals: Its utility extends to the development of novel pesticides, bactericides, and herbicides.[1]

-

Pharmaceutical Synthesis: The reactive nature of the compound makes it a versatile intermediate for introducing the 2-chloro-pyridin-5-ylmethyl moiety into various potential drug candidates.

Section 5: Analytical Characterization

Confirming the identity and purity of 2-chloro-5-chloromethylpyridine is essential. Standard analytical techniques are employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring and a characteristic singlet for the two protons of the chloromethyl (-CH₂Cl) group. |

| ¹³C NMR | Six distinct signals for the six carbon atoms in the molecule.[2] |

| Mass Spectrometry | A molecular ion peak (M⁺) and characteristic isotopic pattern due to the presence of two chlorine atoms.[2] |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-Cl stretching, C=C and C=N stretching of the aromatic ring, and C-H bonds.[2] |

| Gas Chromatography (GC) | A primary method for assessing purity (>98.0% is typical for commercial grades). |

Section 6: Safety, Handling, and Disposal

2-Chloro-5-chloromethylpyridine is a hazardous substance and must be handled with appropriate precautions.[13][14]

GHS Hazard Classification

| Hazard Code | Description |

| H302 | Harmful if swallowed[2] |

| H314 | Causes severe skin burns and eye damage[2] |

| H317 | May cause an allergic skin reaction[2] |

| H318 | Causes serious eye damage[15] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[14][15]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges if dust or aerosols are generated.[14]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][15]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] The material is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).

-

Incompatibilities: Avoid strong bases, oxidizing agents, and acids. The material can react with mild steel.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. The compound is classified as a corrosive solid.[5][13]

Conclusion

2-Chloro-5-chloromethylpyridine is a high-value intermediate whose versatile reactivity is central to the production of leading agrochemicals. Its synthesis from economical starting materials has made it widely accessible for large-scale production. A thorough understanding of its chemical properties, reaction mechanisms, and stringent safety requirements is paramount for its effective and safe utilization in research and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

-

Patsnap (2020). Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor. Retrieved from [Link]

-

Patsnap (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]

- Wollweber, H., et al. (1990). Preparation of 2-chloro-5-chloromethylpyridine. U.S. Patent No. 4,958,025. Washington, DC: U.S. Patent and Trademark Office.

- Fischer, R., et al. (2003). Process for the preparation of the insecticide imidacloprid. U.S. Patent No. 7,297,798. Washington, DC: U.S. Patent and Trademark Office.

-

Wang, Y., et al. (2014). Study on synthesis of imidacloprid via cascade reaction. ResearchGate. Retrieved from [Link]

- Sirrenberg, W., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S. Patent No. 5,329,011. Washington, DC: U.S. Patent and Trademark Office.

-

European Patent Office (1984). Process for producing 2-chloro-5-trichloromethylpyridine. EP 0009212 B1. Retrieved from [Link]

- Lee, C. (2001). Process for preparing imidacloprid. U.S. Patent No. 6,307,053. Washington, DC: U.S. Patent and Trademark Office.

-

European Patent Office (1993). Process for the production of 2-chloro-5-chloromethyl-pyridine. EP 0569947A1. Retrieved from [Link]

-

Chemsrc (n.d.). CAS No. 70258-18-3. Retrieved from [Link]

Sources

- 1. Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 4. 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3 [sigmaaldrich.com]

- 5. CAS No. 70258-18-3 | Chemsrc [chemsrc.com]

- 6. biosynth.com [biosynth.com]

- 7. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 8. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 9. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 12. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-5-chloromethylpyridine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-5-chloromethylpyridine hydrochloride (CCMP·HCl), a pivotal chemical intermediate in the synthesis of neonicotinoid insecticides and other fine chemicals. This document delves into the nuanced details of its molecular architecture, physicochemical properties, and spectroscopic signature. We will explore the causality behind its reactivity, established protocols for its synthesis and characterization, and its principal applications in industrial and research settings. This guide is intended for researchers, chemists, and professionals in the fields of drug development and agrochemical synthesis who require a deep, functional understanding of this versatile molecule.

Introduction: A Cornerstone of Modern Synthesis

2-Chloro-5-chloromethylpyridine, often referred to as CCMP, is a disubstituted pyridine derivative that has emerged as a critical building block in organic synthesis. Its significance is most pronounced in the agrochemical industry, where it serves as the key precursor for the pyridine moiety of several blockbuster neonicotinoid insecticides, including imidacloprid and acetamprid.[1][2] The molecule's utility is derived from its two distinct reactive sites: a chloro-substituted pyridine ring and a highly susceptible chloromethyl side chain.

This guide focuses on the hydrochloride salt form (CCMP·HCl). The protonation of the pyridine nitrogen enhances the compound's stability and modifies its solubility profile, often simplifying handling and storage. Understanding the precise molecular structure of this salt is fundamental to controlling its reactivity, optimizing reaction conditions, and ensuring the efficient synthesis of high-purity downstream products.

Molecular Structure and Physicochemical Properties

A thorough grasp of the molecular structure and its associated properties is the foundation for any synthetic application.

2.1. Chemical Structure and Nomenclature

The systematic IUPAC name for the parent compound is 2-chloro-5-(chloromethyl)pyridine.[3] The hydrochloride salt incorporates an additional molecule of hydrogen chloride.

-

Molecular Formula: C₆H₅Cl₂N · HCl (C₆H₆Cl₃N)

-

Molecular Weight: 198.48 g/mol (for the hydrochloride salt)

-

CAS Number: 82674-16-6 (for the hydrochloride)[4]; 70258-18-3 (for the free base)[2][3][5][6]

The structure features a pyridine ring, which is an aromatic heterocycle. A chlorine atom is substituted at the C2 position, and a chloromethyl (-CH₂Cl) group is at the C5 position. In the hydrochloride salt, the lone pair of electrons on the pyridine nitrogen atom forms a coordinate covalent bond with a proton from HCl.

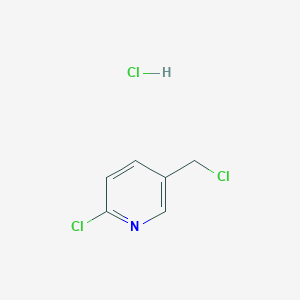

Caption: 2D structure of 2-Chloro-5-chloromethylpyridine hydrochloride.

2.2. X-ray Crystallography Insights

Single-crystal X-ray diffraction studies of the free base, 2-chloro-5-(chloromethyl)pyridine, reveal that the molecule is nearly planar.[7] In the crystal lattice, molecules form dimers through intermolecular C—H···N hydrogen bonds, which contributes to the stability of the crystal structure.[7] The chloromethyl group's chlorine atom is slightly offset from the plane of the pyridine ring.[7]

2.3. Physicochemical Properties

The properties of CCMP and its hydrochloride salt are crucial for process design, purification, and handling.

| Property | Value (Free Base: C₆H₅Cl₂N) | Value (Hydrochloride: C₆H₆Cl₃N) | Source |

| Appearance | White to yellow crystals or powder | Crystalline solid | [6] |

| Melting Point | 37-42 °C (lit.) | ~120-124 °C (lit.) | [2], |

| Molecular Weight | 162.01 g/mol | 198.48 g/mol | [3], |

| Solubility | Insoluble in water; Soluble in organic solvents. | Soluble in water. | [2][8][9] |

Causality: The significant increase in melting point and the reversal of water solubility for the hydrochloride salt are direct consequences of its ionic character. The salt can readily dissociate in polar solvents like water, whereas the free base, being a neutral organic molecule, prefers non-polar organic solvents. This differential solubility is a key principle used in its purification, allowing for separation from non-basic impurities via acid-base extraction.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of CCMP·HCl rely on a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's structure.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms.

-

¹H NMR (Proton NMR): The proton spectrum provides information on the chemical environment of the hydrogen atoms. For a related compound, 2-(Chloromethyl)pyridine hydrochloride, the aromatic protons appear as distinct multiplets in the downfield region (δ 7.9-8.9 ppm), while the methylene protons (-CH₂Cl) are a sharp singlet further upfield (δ ~5.2 ppm).[10] The downfield shift of the aromatic protons is due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen and chlorine atoms. The integration of these signals (3H aromatic, 2H methylene) confirms the proton count.

-

¹³C NMR (Carbon NMR): The carbon spectrum reveals the number of unique carbon environments. One would expect to see six distinct signals: five for the aromatic carbons of the pyridine ring and one for the aliphatic carbon of the chloromethyl group. The carbon attached to chlorine (C2) and the chloromethyl carbon would be significantly influenced by the halogen's electronegativity.

Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Deuterium Oxide (D₂O) for the hydrochloride salt, or Chloroform-d (CDCl₃) for the free base).

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the CCMP·HCl sample.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Analysis: Insert the tube into the NMR spectrometer and acquire the spectrum according to standard instrument parameters for ¹H and ¹³C nuclei.

Trustworthiness: This protocol ensures a representative and homogeneous sample, which is critical for obtaining high-resolution, reproducible NMR data. The choice of solvent is paramount; using D₂O for the hydrochloride salt avoids a large interfering solvent peak in the region where the N-H proton would appear.

Synthesis and Key Reactions

CCMP is primarily produced through multi-step industrial syntheses. Understanding these pathways is key to appreciating its role as an intermediate.

4.1. Common Synthetic Routes

Industrial production often starts from readily available feedstocks like 3-methylpyridine (β-picoline) or nicotinic acid.

-

From 3-Methylpyridine: A common method involves the direct chlorination of 3-methylpyridine. This process typically uses chlorine gas in the presence of a catalyst to achieve chlorination on both the ring (at the 2-position) and the methyl side chain.[1][11] This pathway can be optimized to achieve high selectivity for the desired product.[1][11]

-

From Nicotinic Acid: A more complex, multi-step process can start with nicotinic acid, converting it through several intermediates, including pyridylmethanol compounds, before final chlorination steps yield CCMP.[12]

Caption: Simplified workflow for the synthesis of CCMP from 3-methylpyridine.

4.2. The Pivotal Reaction: Nucleophilic Substitution

The synthetic value of CCMP is overwhelmingly derived from the reactivity of the chloromethyl group. The C-Cl bond at this benzylic-like position is highly susceptible to nucleophilic substitution. The chlorine atom is an excellent leaving group, and the adjacent pyridine ring can stabilize the transition state.

This reactivity is harnessed in the synthesis of imidacloprid, where CCMP is reacted with an N-nitroimidazolidin-2-ylideneamine derivative. The amine nitrogen acts as the nucleophile, displacing the chloride ion from the chloromethyl group to form the final product.

Safety, Handling, and Storage

Due to its reactive nature, proper handling of CCMP and its hydrochloride salt is imperative.

-

Hazards: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[3][13][14] It is corrosive and can cause serious damage upon contact.[13][14] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[15]

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15] Avoid creating dust.[15] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][13][14]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[13] Keep away from incompatible materials such as strong oxidizing agents.[14][15]

Conclusion

2-Chloro-5-chloromethylpyridine hydrochloride is more than just a chemical formula; it is a precisely engineered molecular tool. Its structure, featuring a stable aromatic ring and a highly reactive side chain, makes it an invaluable intermediate in the synthesis of a wide range of agrochemicals and pharmaceuticals.[2] A deep understanding of its structure, properties, and reactivity, as detailed in this guide, empowers researchers and development professionals to utilize this compound effectively, safely, and efficiently, paving the way for innovation in chemical synthesis.

References

- Vertex AI Search. 2-CHLORO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | 82674-16-6.

- Chemicalbook. 2-CHLORO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE synthesis.

- Fisher Scientific. SAFETY DATA SHEET.

- Apollo Scientific. 2-Chloro-5-(chloromethyl)pyridine.

- Sigma-Aldrich. 2-Amino-3-iodopyridine 96 104830-06-0.

- SynQuest Laboratories. CAS 104830-06-0 | 3H30-H-12 | MDL MFCD01651885 | 2-Amino-3-iodopyridine.

- Frontier Specialty Chemicals. 2-Amino-3-iodopyridine.

- Alfa Chemistry. CAS 104830-06-0 3-Iodopyridin-2-amine.

- Fisher Scientific. CAS RN 104830-06-0.

- Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)pyridine.

- CAMEO Chemicals. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.

- Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride.

- Google Patents. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine.

- PubChem. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479.

- SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong.

- ChemicalBook. 2-Chloro-5-(chloromethyl)pyridine synthesis.

- Eureka | Patsnap. Synthesis method of 2-chloro-5-chloromethyl pyridine.

- ChemicalBook. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3.

- Chemsrc. 2-CHLORO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.

- ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum.

- Guidechem. 2-Chloro-5-chloromethylpyridine 70258-18-3 wiki.

- ResearchGate. (PDF) 2-Chloro-5-(chloromethyl)pyridine.

- Thermo Scientific Chemicals. 2-Chloro-5-(chloromethyl)pyridine, 96% 5 g | Buy Online.

- Sigma-Aldrich. 2-chloro-5-(chloromethyl)pyridine.

Sources

- 1. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 3. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | 82674-16-6 [chemicalbook.com]

- 5. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 6. L19284.06 [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Synthesis of 2-Chloro-5-chloromethylpyridine Hydrochloride: A Mechanistic and Practical Guide

Abstract

2-Chloro-5-chloromethylpyridine hydrochloride is a pivotal intermediate in the synthesis of neonicotinoid insecticides, a class of agrochemicals with significant global impact. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. Moving beyond a simple recitation of protocols, this document elucidates the underlying reaction mechanisms, explores the rationale behind experimental choices, and addresses the practical challenges encountered in laboratory and industrial settings. Through a detailed examination of reaction kinetics, thermodynamics, and impurity profiling, this guide aims to equip the reader with the foundational knowledge required for process optimization and robust synthesis design.

Introduction: The Significance of a Key Intermediate

2-Chloro-5-chloromethylpyridine (CCMP) is a cornerstone building block for the synthesis of several commercially important insecticides, including imidacloprid, acetamiprid, and thiacloprid. Its hydrochloride salt is often the preferred form for handling and storage due to its increased stability and reduced volatility. The precise and efficient synthesis of CCMP is therefore a subject of considerable industrial and academic interest. This guide will dissect the most prevalent and innovative synthetic strategies, providing a comprehensive overview of the chemical transformations involved.

Primary Synthetic Pathways

The synthesis of 2-Chloro-5-chloromethylpyridine can be broadly categorized into two main strategies: the direct chlorination of picoline derivatives and cyclization routes that construct the pyridine ring from acyclic precursors.

The Picoline Chlorination Route: A Workhorse of Industrial Synthesis

The most established and widely practiced industrial method for CCMP synthesis involves the chlorination of 3-picoline (β-picoline) or its derivatives. This approach is favored for its cost-effective starting materials and relatively straightforward reaction sequence.

The chlorination of the methyl group on the pyridine ring proceeds via a free radical chain mechanism. This process is typically initiated by heat or UV light, which facilitates the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).

The reaction then proceeds through a series of propagation steps:

-

Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the methyl group of the picoline derivative, forming hydrogen chloride (HCl) and a resonance-stabilized pyridyl-methyl radical.

-

Chlorine Transfer: The pyridyl-methyl radical reacts with another molecule of chlorine gas to yield the chlorinated product and a new chlorine radical, which continues the chain reaction.

This process can continue, leading to the formation of di- and tri-chlorinated byproducts. The key to a successful synthesis is to control the reaction conditions to favor the formation of the desired monochlorinated product.

A common industrial approach involves a two-step chlorination of 3-picoline.

Step 1: Nuclear Chlorination to 2-Chloro-5-methylpyridine

The first step is the chlorination of the pyridine ring itself, specifically at the 2-position. This is typically achieved by reacting 3-picoline with a chlorinating agent in the gas phase at high temperatures (300-500°C).[1][2][3] This reaction is often carried out in the presence of an inert diluent to control the reaction temperature and prevent runaway reactions.[1][2][3]

Step 2: Side-Chain Chlorination to 2-Chloro-5-chloromethylpyridine

The resulting 2-chloro-5-methylpyridine is then subjected to a second chlorination step to functionalize the methyl group. This is a radical chlorination, as described above, and is a critical step where careful control is necessary to minimize the formation of over-chlorinated impurities such as 2-chloro-5-(dichloromethyl)pyridine and 2-chloro-5-(trichloromethyl)pyridine.[4][5]

Experimental Protocol: Side-Chain Chlorination of 2-Chloro-5-methylpyridine

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermometer, a gas inlet tube, and a UV lamp is assembled.

-

Charging Reactants: 2-Chloro-5-methylpyridine is charged into the reactor. An inert solvent such as carbon tetrachloride can be used, although solvent-free conditions are also reported.[6]

-

Initiation: The reaction mixture is heated to the desired temperature (typically 80-120°C). The UV lamp is turned on to initiate the radical reaction.

-

Chlorine Gas Introduction: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

-

Monitoring Progress: The reaction is monitored by gas chromatography (GC) to track the consumption of the starting material and the formation of the desired product and byproducts.

-

Termination: Once the desired conversion is achieved, the chlorine gas flow is stopped, and the UV lamp is turned off.

-

Work-up: The reaction mixture is cooled, and any excess dissolved HCl and chlorine are removed by purging with an inert gas (e.g., nitrogen). The crude product can then be purified by distillation or crystallization.

Cyclization Routes: Building the Pyridine Ring

An alternative to the chlorination of pre-existing pyridine rings is the construction of the 2-chloro-5-chloromethylpyridine skeleton from acyclic precursors. These methods can offer advantages in terms of selectivity and the avoidance of difficult-to-separate chlorinated isomers.

One notable cyclization approach involves the reaction of 2-chloro-2-chloromethyl-4-cyanobutyraldehyde with a chlorinating agent like phosgene.[7] This method directly assembles the desired pyridine ring with the correct substitution pattern.[7][8]

Diagram: Cyclization Synthesis of 2-Chloro-5-chloromethylpyridine

Caption: Cyclization reaction to form 2-Chloro-5-chloromethylpyridine.

Synthesis of the Hydrochloride Salt

The final step in the preparation of the target compound is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the basic nitrogen atom of the pyridine ring is protonated by hydrochloric acid.

Mechanism: The lone pair of electrons on the nitrogen atom of 2-chloro-5-chloromethylpyridine acts as a Brønsted-Lowry base, accepting a proton from HCl. This results in the formation of a pyridinium cation and a chloride anion, which are held together by ionic attraction.

Diagram: Formation of 2-Chloro-5-chloromethylpyridine Hydrochloride

Caption: Acid-base reaction for hydrochloride salt formation.

Experimental Protocol: Preparation of 2-Chloro-5-chloromethylpyridine Hydrochloride

-

Dissolution: Purified 2-chloro-5-chloromethylpyridine is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of anhydrous hydrogen chloride in the same solvent, or gaseous hydrogen chloride, is slowly added to the stirred solution of the pyridine derivative.

-

Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and then dried under vacuum to yield the final product.

Process Optimization and Challenges

The primary challenge in the synthesis of 2-chloro-5-chloromethylpyridine, particularly via the picoline chlorination route, is controlling the selectivity of the chlorination reactions.

Side Reactions and Impurity Profile

-

Over-chlorination: The most significant side reaction is the further chlorination of the chloromethyl group to form dichloromethyl and trichloromethyl analogs.[4][5] These impurities can be difficult to separate from the desired product due to their similar physical properties.

-

Ring Chlorination at Other Positions: While the 2-position is the most activated site for chlorination on the 3-picoline ring, some chlorination can occur at other positions, leading to isomeric impurities.

-

Polymerization: Under harsh reaction conditions, polymerization of the starting materials or products can occur, leading to yield loss and difficult-to-remove tars.

Strategies for Maximizing Yield and Purity

-

Control of Stoichiometry: Careful control of the molar ratio of the chlorinating agent to the pyridine substrate is crucial. Using a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess will favor the formation of over-chlorinated products.

-

Temperature and Reaction Time: The reaction temperature and time must be optimized to achieve a high conversion of the starting material while minimizing the formation of byproducts. Lower temperatures generally favor higher selectivity but may require longer reaction times.

-

Catalyst Selection: In some processes, catalysts can be used to improve the rate and selectivity of the chlorination reaction. For example, palladium chloride on an alumina support has been reported as a catalyst for the chlorination of 3-methylpyridine.[9]

-

Use of Microreactors: The use of microchannel reactors has been explored to improve the safety and efficiency of the chlorination process.[6] The high surface-area-to-volume ratio of these reactors allows for better temperature control and mixing, leading to improved selectivity and yield.[6]

Quantitative Data Summary

| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Key Challenges |

| Picoline Chlorination | 3-Picoline | Cl₂, Heat/UV | 50-70% | Control of over-chlorination, isomeric purity |

| Picoline Chlorination | 2-Chloro-5-methylpyridine | Cl₂, Heat/UV | 80-90% | Minimizing di- and tri-chlorinated byproducts |

| Cyclization | 2-Chloro-2-chloromethyl-4-cyanobutyraldehyde | Phosgene | >90% | Availability and handling of starting materials |

Conclusion

The synthesis of 2-chloro-5-chloromethylpyridine hydrochloride is a well-established yet challenging area of industrial chemistry. The dominant picoline chlorination route offers a cost-effective pathway, but requires stringent control over reaction parameters to achieve high purity and yield. Alternative cyclization routes provide a more selective approach but may be limited by the availability and cost of the starting materials. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is essential for any scientist or engineer working on the synthesis of this critical agrochemical intermediate. Future innovations in this field will likely focus on the development of more selective and sustainable catalytic systems and the wider adoption of continuous flow technologies to enhance process safety and efficiency.

References

- Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap.

- Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor - Patsnap Eureka.

- Process for producing 2-chloro-5-trichloromethylpyridine - European Patent Office - EP 0009212 A1.

- Process for producing 2-chloro-5-trichloromethylpyridine - European Patent Office - EP 0009212 B1.

- 2-Chloro-5-(chloromethyl)pyridine synthesis - ChemicalBook.

- US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents.

- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents.

- Preparation of 2-chloro-5-methylpyridine - Patent 0121320.

- US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents.

- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents.

- WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents.

- CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents.

Sources

- 1. data.epo.org [data.epo.org]

- 2. data.epo.org [data.epo.org]

- 3. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 4. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 6. Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor - Eureka | Patsnap [eureka.patsnap.com]

- 7. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 8. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 9. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Reactivity of 2-Chloro-5-chloromethylpyridine with Nucleophiles

Abstract

2-Chloro-5-(chloromethyl)pyridine (CCMP) is a cornerstone electrophilic building block in modern agrochemical and pharmaceutical synthesis, most notably as the key intermediate for neonicotinoid insecticides like Imidacloprid.[1][2] Its synthetic utility is derived from a fascinating dichotomy of reactive sites: a benzylic-type halide and a halogenated pyridine ring. This guide provides an in-depth analysis of the reactivity of CCMP with various nucleophiles. We will dissect the mechanistic principles governing its dual reactivity—SN2 versus SNAr pathways—and offer field-proven insights into controlling the regioselectivity of these transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile intermediate.

The Duality of Reactivity: Two Electrophilic Sites

The chemical behavior of 2-chloro-5-(chloromethyl)pyridine is dominated by the presence of two distinct electrophilic carbon centers, each susceptible to nucleophilic attack. Understanding the electronic and steric nature of these sites is fundamental to predicting and controlling reaction outcomes.

-

The Chloromethyl Carbon (C5-methyl): This primary alkyl halide is analogous to a benzylic chloride. It is highly activated towards bimolecular nucleophilic substitution (SN2) reactions.[1] The adjacent pyridine ring, while electron-withdrawing, helps stabilize the transition state of an SN2 reaction. This site is the more reactive of the two under most conditions, making it the primary target for a wide range of soft and hard nucleophiles.

-

The Pyridine Ring Carbon (C2): The chlorine atom at the C2 position is attached to an sp²-hybridized carbon of the pyridine ring. This site is susceptible to Nucleophilic Aromatic Substitution (SNAr).[3][4][5] The reactivity of this position is significantly enhanced by the electron-withdrawing effect of the ring nitrogen atom, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination sequence.[4][6]

The central challenge and opportunity in using CCMP is directing a nucleophile to the desired site, a concept known as regioselectivity.[7]

Caption: Dueling electrophilic centers of 2-chloro-5-(chloromethyl)pyridine.

The Dominant Pathway: SN2 Reactions at the Chloromethyl Group

The substitution of the chlorine on the methyl group is the most common and kinetically favored reaction pathway for CCMP.[1] This versatility has been exploited extensively, particularly with nitrogen nucleophiles for the synthesis of blockbuster insecticides.

Reactions with N-Nucleophiles: The Gateway to Neonicotinoids

The reaction of CCMP with amine-containing nucleophiles is of immense industrial importance. The synthesis of Imidacloprid serves as a paradigmatic example of this transformation's power and selectivity.

Workflow: Synthesis of Imidacloprid

The synthesis involves the alkylation of N-nitro-imidazolidin-2-imine with CCMP. The imine nitrogen acts as the nucleophile, attacking the chloromethyl carbon in a classic SN2 fashion. A mild base is required to neutralize the HCl generated in situ.

Caption: Experimental workflow for the synthesis of Imidacloprid.

Experimental Protocol: Synthesis of Imidacloprid [1][8][9]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-nitro-imidazolidin-2-imine (1.0 eq) and potassium carbonate (1.5 - 2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile as the solvent.

-

Reagent Addition: While stirring, add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in acetonitrile dropwise to the mixture. The gradual addition helps control any exotherm.[8]

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting CCMP is consumed. This typically takes several hours.[1][9]

-

Work-up: After cooling to room temperature, filter the mixture to remove potassium carbonate and the potassium chloride byproduct.

-

Isolation: Evaporate the acetonitrile from the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain pure Imidacloprid.[1]

| Reagent | Molar Ratio | Key Role |

| 2-Chloro-5-(chloromethyl)pyridine | 1.0 | Electrophile |

| N-nitro-imidazolidin-2-imine | 1.0 - 1.1 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Base (HCl scavenger) |

| Acetonitrile | - | Polar Aprotic Solvent |

Table 1: Stoichiometry and Reagent Roles in Imidacloprid Synthesis.

Other nitrogen nucleophiles, such as ammonia and primary alkylamines, react similarly at the chloromethyl position to yield the corresponding aminomethylpyridines, which are also valuable synthetic intermediates.[10][11][12]

Reactions with S- and O-Nucleophiles

While less documented in high-impact applications than N-nucleophiles, sulfur and oxygen nucleophiles readily react at the C5-methyl position.

-

S-Nucleophiles: Thiolates (RS⁻), generated from thiols and a base, are exceptionally potent nucleophiles for SN2 reactions. They will attack the chloromethyl group with high selectivity to form thioethers.

-

O-Nucleophiles: Alkoxides and phenoxides (RO⁻) also react at the chloromethyl position. However, these are also strong bases and can promote elimination or attack the C2 position, especially at higher temperatures. For selective SN2 reaction, milder conditions and careful choice of base are recommended.

The Alternative Pathway: SNAr Reactions at the C2-Position

While the chloromethyl group is the more reactive site, forcing conditions or the use of specific nucleophiles can promote nucleophilic aromatic substitution at the C2 position.

Mechanism: SNAr at the C2 Position

The SNAr mechanism is a two-step addition-elimination process.

-

Addition: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The pyridine nitrogen is crucial for stabilizing this intermediate by delocalizing the negative charge.[4]

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselectivity - Wikipedia [en.wikipedia.org]

- 8. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 9. CN105924428A - Method for synthesizing imidacloprid - Google Patents [patents.google.com]

- 10. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-chloromethylpyridine Hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-5-chloromethylpyridine hydrochloride, a key intermediate in the synthesis of several neonicotinoid insecticides.[1][2] Understanding its solubility is critical for process optimization, impurity control, and ensuring high yield and purity in the manufacturing of active pharmaceutical and agrochemical ingredients. This document is intended for researchers, chemists, and process development professionals.

Introduction: The Critical Role of Solubility in Synthesis

2-Chloro-5-chloromethylpyridine (CCMP) is a vital building block in modern agrochemistry.[1][3] It serves as a precursor to widely used insecticides such as imidacloprid, acetamiprid, and thiacloprid.[1] The hydrochloride salt of CCMP is often encountered during synthesis, particularly in processes involving acidic conditions or as a means of purification through recrystallization.[4]

The solubility of this hydrochloride salt is a pivotal parameter that dictates solvent selection for reaction and purification, influences crystallization kinetics, and ultimately impacts the purity and yield of the final product. A thorough understanding of its solubility profile in various solvent systems is therefore not merely academic but a cornerstone of efficient and scalable chemical synthesis.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₆Cl₃N | Inferred |

| Molecular Weight | 198.48 g/mol | Inferred |

| Appearance | Beige, moist crystals | [5] |

| Melting Point | 37-42 °C (for the free base) | [6][7][8] |

| pKa | -0.75 ± 0.10 (Predicted) | [5] |

Note: The melting point provided is for the free base, 2-Chloro-5-chloromethylpyridine. The hydrochloride salt is expected to have a significantly higher melting point.

Aqueous and Organic Solvent Solubility Profile

A key distinction must be made between 2-Chloro-5-chloromethylpyridine (the free base) and its hydrochloride salt. The free base is reported to be insoluble in water.[5][6] In contrast, hydrochloride salts of organic bases are generally water-soluble, a characteristic confirmed for the related compound 2-(chloromethyl)pyridine hydrochloride.[9]

While specific quantitative data for 2-Chloro-5-chloromethylpyridine hydrochloride is not widely published in peer-reviewed literature, empirical data from chemical suppliers and patents provide some insights. The free base is generally soluble in organic solvents.[10] For the hydrochloride salt, solubility is expected to be high in polar protic solvents like methanol and ethanol, and lower in nonpolar aprotic solvents.

Table 1: Qualitative Solubility Data

| Compound | Solvent | Solubility | Source |

| 2-Chloro-5-(chloromethyl)pyridine (Free Base) | Water | Insoluble | [5][6] |

| 2-Chloro-5-(chloromethyl)pyridine (Free Base) | DMSO | Slightly Soluble | [5] |

| 2-Chloro-5-(chloromethyl)pyridine (Free Base) | Methanol | Slightly Soluble | [5] |

| 2-(Chloromethyl)pyridine hydrochloride (Related Salt) | Water | Soluble | [9] |

| 2-(Chloromethyl)pyridine hydrochloride (Related Salt) | DMSO | 50 mg/mL (with sonication) | [11] |

The limited availability of precise, temperature-dependent solubility data necessitates the use of robust experimental methods to determine these values for specific process conditions.

Experimental Determination of Solubility

To ensure scientific integrity, solubility should be determined using a validated methodology. Both kinetic and thermodynamic (equilibrium) solubility measurements are valuable, serving different purposes in the development lifecycle.[12][13] For process development and optimization, determining the equilibrium solubility is paramount as it represents the true saturation point of the solute in a given solvent system.

Principle of Equilibrium Solubility Determination

The equilibrium solubility is determined by allowing a suspension of the compound in the solvent to stir for a prolonged period until the concentration of the dissolved solid in the solution reaches a constant value. This ensures that the system has reached thermodynamic equilibrium between the solid and solution phases.[13]

Workflow for Solubility Curve Generation

The following workflow outlines the process for generating a solubility curve, which plots solubility as a function of temperature. This data is crucial for designing crystallization processes.

Sources

- 1. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

- 2. 2-Chloro-5-chloromethylpyridine (CCMP) [agrochemicals.com.cn]

- 3. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN116813535A - Separation and purification process of 2-chloro-5-chloromethylpyridine synthetic liquid - Google Patents [patents.google.com]

- 5. 2-Chloro-5-(chloromethyl)pyridine CAS#: 70258-18-3 [m.chemicalbook.com]

- 6. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 7. 2-Chloro-5-chloromethylpyridine | CAS#:70258-18-3 | Chemsrc [chemsrc.com]

- 8. 2-クロロ-5-(クロロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. guidechem.com [guidechem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 13. pharmatutor.org [pharmatutor.org]

2-Chloro-5-chloromethylpyridine hydrochloride spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-chloromethylpyridine Hydrochloride

This guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-5-chloromethylpyridine hydrochloride, a key intermediate in the synthesis of neonicotinoid insecticides such as Imidacloprid. The structural elucidation of this compound is critical for quality control and reaction monitoring in pharmaceutical and agrochemical research. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a complete analytical profile.

Molecular Structure and Spectroscopic Implications

2-Chloro-5-chloromethylpyridine hydrochloride is the salt form of the parent compound, 2-chloro-5-chloromethylpyridine. The protonation of the pyridine nitrogen atom significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. Understanding this is key to accurate data interpretation.

Caption: Primary fragmentation of 2-Chloro-5-chloromethylpyridine.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-5-chloromethylpyridine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

-

Acquisition: Introduce the sample into the ion source. The typical electron energy for EI is 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Caption: A typical workflow for the complete spectroscopic characterization.

References

-

Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10333-10336. Available at: [Link]

-

PubChem. 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). Available at: [Link]

-

SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Available at: [Link]

-

SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. 2-Chloro-5-trichloromethyl-pyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

National Institutes of Health. 2-Chloro-5-(chloromethyl)pyridine. PMC. Available at: [Link]

-

SpectraBase. 2-(Chloromethyl)pyridine hydrochloride. Available at: [Link]

-

NIST. Pyridine, 2-chloro-. NIST WebBook. Available at: [Link]

-

Chemsrc. 2-CHLORO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE. Available at: [Link]

2-Chloro-5-chloromethylpyridine hydrochloride material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety of 2-Chloro-5-chloromethylpyridine Hydrochloride

This guide provides a comprehensive analysis of the safety, handling, and emergency protocols for 2-Chloro-5-chloromethylpyridine hydrochloride (CAS No. 82674-16-6). It is intended for researchers, scientists, and drug development professionals who utilize this reactive chemical intermediate. The information presented herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Executive Summary: A Profile of a Corrosive Intermediate

2-Chloro-5-chloromethylpyridine is a halogenated heterocyclic compound widely employed as a key building block in the synthesis of pharmaceuticals and agrochemicals, notably neonicotinoid insecticides.[1] While its utility is significant, its hazard profile demands rigorous adherence to safety protocols. The compound is classified as acutely toxic if swallowed, a potent skin and eye corrosive, and a potential skin sensitizer.[2][3] This guide deconstructs its material safety data sheet (MSDS), offering not just procedural steps but the scientific rationale behind them to empower laboratory personnel with the knowledge to work safely and effectively.

Note on the Hydrochloride Salt: Data for the hydrochloride salt (CAS 82674-16-6) is limited. This guide primarily synthesizes data from the more extensively documented free base, 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3). The hazard profile is expected to be nearly identical, with the hydrochloride salt exhibiting increased water solubility and potentially greater corrosive properties due to its acidic nature.

Section 1: Chemical Identification and Physicochemical Properties

A foundational understanding of a chemical's identity and physical properties is paramount for risk assessment. These characteristics influence its behavior under various laboratory conditions, from storage to reaction quenching.

Chemical Structure

The molecule consists of a pyridine ring substituted with a chlorine atom at the 2-position and a chloromethyl group at the 5-position. This dual halogenation contributes significantly to its reactivity.

Caption: Chemical structure of 2-Chloro-5-(chloromethyl)pyridine.

Physicochemical Data Summary

The following table summarizes key quantitative data for the free base form of the compound. This data is critical for designing experiments, understanding environmental fate, and planning emergency responses.

| Property | Value | Source |

| CAS Number | 70258-18-3 (Free Base) | [3][4] |

| Molecular Formula | C₆H₅Cl₂N | [2][3][4] |

| Molecular Weight | 162.02 g/mol | [2][3][4] |

| Appearance | Solid | [4][5] |

| Melting Point | 37-42 °C (lit.) | [1][4] |

| Solubility | Insoluble in water | [1][6] |

| Flash Point | 110 °C (230 °F) - closed cup | [4] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] Understanding these classifications is the first step in mitigating risk. The primary dangers are its corrosivity, acute oral toxicity, and potential for causing allergic skin reactions.[3][7][8]

Caption: GHS hazard classification summary.

| GHS Classification | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | |

| Eye Damage (Category 1) | H314: Causes severe skin burns and eye damage | |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |

Section 3: Toxicological Profile and Routes of Exposure

Exposure to this compound can result in severe, and in some cases, irreversible damage. High concentrations are extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[9]

-

Oral Exposure (Ingestion): Accidental ingestion is harmful and can cause severe chemical burns to the mouth, throat, and gastrointestinal tract.[2][5] There is a significant risk of esophageal or stomach perforation, making emesis (vomiting) contraindicated.[6]

-

Dermal Exposure (Skin Contact): The material is corrosive and causes severe chemical burns upon direct contact.[5][7] These burns may be deep, heal slowly, and form scar tissue.[5] It is also a skin sensitizer, meaning repeated exposure can lead to an allergic reaction (contact dermatitis).[3][8] Systemic injury can occur if the substance enters the bloodstream through cuts or abrasions.[5]

-

Ocular Exposure (Eye Contact): Direct contact will cause severe eye damage and chemical burns.[7][8] Vapors and mists are also extremely irritating and can cause significant injury.[5]

-

Inhalation Exposure: Inhalation of dust or fumes causes irritation of the respiratory tract, leading to coughing, choking, and damage to mucous membranes.[2][5] Severe exposure may cause pulmonary edema (fluid in the lungs), a condition whose onset can be delayed for up to 24 hours.[7]

Section 4: Exposure Controls and Personal Protection

The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE)—is the guiding principle for mitigating exposure. Given that this compound is a necessary intermediate, the focus lies on robust engineering controls and stringent PPE protocols.

Engineering Controls: The First Line of Defense

-

Ventilation: Work must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory to control the release of vapors and dust. Local exhaust ventilation should be designed to prevent the accumulation and recirculation of the substance in the workplace.[5][7]

-

Safety Stations: Ensure immediate access to a safety shower and an eyewash station. These must be tested regularly and be unobstructed.[5][7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.

-

Eye and Face Protection: Due to the severe corrosive hazard, both chemical safety goggles and a full-face shield are required.[5][8]

-

Skin Protection:

-

Gloves: Handle with chemically resistant gloves that have been inspected for integrity prior to use.[8] Elbow-length PVC gloves are recommended for comprehensive protection.[5] For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised.[5] Use proper glove removal technique to avoid cross-contamination.[2]

-

Protective Clothing: A chemically resistant lab coat, overalls, or a PVC apron is necessary to prevent skin contact.[5][7] All protective clothing should be removed before leaving the work area. Contaminated work clothes must be laundered separately from personal clothing.[7]

-

-

Respiratory Protection: If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved P95 or P100 particulate respirator, or a respirator with cartridges appropriate for organic vapors and acid gases, must be used.[2][4][10]

Section 5: Safe Handling and Storage Protocols

Mishandling this reactive intermediate can lead to dangerous situations. The following protocols are designed to prevent accidental exposure and maintain chemical stability.

Workflow for Safe Handling in a Laboratory Setting

Caption: Step-by-step workflow for the safe laboratory handling of the compound.

Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and preventing hazardous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated area.[7][8] The container must be kept tightly sealed to prevent moisture absorption.[7][8]

-

Security: The substance should be stored in a locked cabinet or area, accessible only to authorized personnel.[7][8][11]

-

Incompatibilities: Segregate from incompatible materials. Key incompatibilities include:

Section 6: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

First Aid Measures

Immediate action is required. For all exposures, seek immediate medical attention and provide the attending physician with this safety data.[6][8]

Caption: Flowchart for immediate first aid response following an exposure.

Accidental Release Measures

-

Evacuate: Immediately clear the area of all personnel.[8]

-

Control Ignition Sources: Remove all sources of ignition.[5][7]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent the spill from entering drains or waterways.[2][8]

-

Cleanup (Solid Spill): Wearing full PPE, use dry cleanup procedures to avoid creating dust.[5][7] Gently sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[8]

-

Decontamination: Clean the spill area thoroughly.

Fire-Fighting Measures

-

Suitable Extinguishers: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[7][8] A water spray can be used for large fires but may scatter the material.[7]

-

Hazardous Combustion Products: Fires will produce highly toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[5][9][12]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[8]

Conclusion

2-Chloro-5-chloromethylpyridine hydrochloride and its free base are indispensable reagents with a significant hazard profile. Their safe use hinges on a thorough understanding of their corrosive and toxic properties. By internalizing the principles of the hierarchy of controls, adhering strictly to PPE requirements, and being prepared for emergency situations, researchers can mitigate the risks associated with this compound. Safety is not a static checklist but a dynamic process of continuous risk assessment and diligent practice.

References

-

MSDS of 2-Chloro-5-(chloromethyl)pyridine - Capot Chemical. (2008). Retrieved January 17, 2026, from [Link]

-

2-CHLORO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAS#:82674-16-6 - Chemsrc. (2025). Retrieved January 17, 2026, from [Link]

-

2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3 [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 2-(Chloromethyl)pyridine hydrochloride 0.98 2-Picolyl chloride hydrochloride [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. spectrumchemical.com [spectrumchemical.com]

The Dual Electrophilic Nature of 2-Chloro-5-chloromethylpyridine Hydrochloride: A Technical Guide for Synthetic Chemists

Abstract

2-Chloro-5-chloromethylpyridine hydrochloride (CCMP·HCl) stands as a pivotal intermediate in modern synthetic chemistry, particularly in the agrochemical and pharmaceutical industries. Its value is derived from a distinct molecular architecture featuring two primary electrophilic centers with differentiated reactivity. This technical guide provides an in-depth exploration of the electrophilic nature of CCMP·HCl, offering a framework for researchers, scientists, and drug development professionals to understand and strategically exploit its synthetic potential. We will dissect the mechanistic underpinnings of its reactivity, provide field-proven protocols, and discuss the causal factors that govern reaction selectivity, thereby enabling rational design of complex molecular targets.

Introduction: A Molecule of Dichotomous Reactivity

2-Chloro-5-chloromethylpyridine hydrochloride is a workhorse building block, most famously utilized in the synthesis of neonicotinoid insecticides such as imidacloprid and acetamiprid.[1] Its synthetic utility is rooted in the presence of two chlorine-bearing carbons that serve as potent electrophilic sites for nucleophilic attack.

-

The C5-Methylene Carbon: A benzylic-type halide, the chloromethyl group at the 5-position is highly susceptible to nucleophilic substitution.

-

The C2-Ring Carbon: An aryl halide, the chlorine at the 2-position of the pyridine ring is amenable to nucleophilic aromatic substitution (SNAr).

Crucially, these two sites exhibit a significant reactivity differential. The chloromethyl group is the more labile site, a fact that can be strategically leveraged to achieve selective, sequential functionalization.[2] The hydrochloride form further enhances the molecule's electrophilicity by protonating the pyridine nitrogen, which inductively withdraws electron density from the ring, making both sites more susceptible to nucleophilic attack.

Mechanistic Deep Dive: Understanding the Two Pillars of Reactivity

A thorough grasp of the underlying reaction mechanisms is paramount for predicting outcomes and optimizing conditions. The reactivity of CCMP·HCl is governed by two distinct, fundamental mechanistic pathways.

The Highly Reactive Chloromethyl Group: A Classic SN2 Pathway

The carbon of the 5-chloromethyl group behaves as a classic benzylic halide. Benzylic halides are significantly more reactive towards nucleophilic substitution than simple alkyl halides because the adjacent aromatic ring stabilizes the transition state of the reaction.[3][4] The reaction proceeds via a concerted, bimolecular SN2 mechanism.

Causality of High Reactivity:

-

Transition State Stabilization: The p-orbitals of the pyridine ring overlap with the developing p-orbital on the methylene carbon in the SN2 transition state, delocalizing the charge and lowering the activation energy.

-

Good Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, readily departing to complete the substitution.

The mechanism involves a backside attack by the nucleophile (Nu⁻), leading to an inversion of configuration if the center were chiral. This is the primary pathway exploited in the synthesis of numerous commercial products.

Caption: SN2 reaction at the C5-chloromethyl position.

The C2-Position: Nucleophilic Aromatic Substitution (SNAr)

Substitution at the 2-position of the pyridine ring is an example of Nucleophilic Aromatic Substitution (SNAr). This reaction is generally much slower than the SN2 reaction at the side chain and requires more forcing conditions or stronger nucleophiles. Aryl halides are typically unreactive towards nucleophiles, but the electron-deficient nature of the pyridine ring makes this reaction possible.

Causality of Reactivity:

-

Ring Activation: The electronegative nitrogen atom in the pyridine ring withdraws electron density, particularly from the ortho (C2, C6) and para (C4) positions, making them electrophilic.

-

Intermediate Stabilization: The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. This is only possible for attack at the 2- and 4-positions.[5]

The SNAr mechanism is a two-step addition-elimination process:

-

Addition (Rate-Determining Step): The nucleophile attacks the C2 carbon, breaking the aromaticity and forming the Meisenheimer complex.

-

Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring.

Sources

A Senior Application Scientist's Guide to 2-Chloro-5-chloromethylpyridine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Pyridine Building Block

2-Chloro-5-chloromethylpyridine hydrochloride (CCMP), with the CAS Number 70258-18-3, is a crystalline solid that has emerged as a cornerstone intermediate in modern organic synthesis.[1][2] Its significance lies in its unique bifunctional nature, featuring a pyridine ring substituted with two distinct chlorine atoms. This structure provides two reactive sites with different susceptibilities to nucleophilic attack, making it a versatile and highly sought-after building block in the agrochemical and pharmaceutical industries.[1][3] This guide, compiled from a field-proven perspective, will delve into the core reactivity, mechanistic underpinnings, and practical applications of CCMP, providing researchers and developers with the in-depth knowledge required for its effective utilization.

Core Chemical and Physical Properties

A foundational understanding of a reagent's properties is paramount to its successful application in synthesis. The key physical and chemical characteristics of 2-Chloro-5-chloromethylpyridine are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂N | [2] |

| Molecular Weight | 162.02 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 37-42 °C | [2] |

| Boiling Point | 110 °C (closed cup) | [2] |

| Solubility | Insoluble in water, soluble in many organic solvents | [4] |

Mechanistic Insights: Understanding the Dichotomy of Reactivity

The synthetic utility of 2-Chloro-5-chloromethylpyridine stems from the differential reactivity of its two chlorine atoms. The chlorine atom on the chloromethyl group is significantly more labile towards nucleophilic substitution than the chlorine atom directly attached to the aromatic pyridine ring.

The Highly Reactive Chloromethyl Group

The chlorine atom of the 5-(chloromethyl) group is attached to an sp³-hybridized carbon, making it behave like a typical benzylic halide. This chlorine is an excellent leaving group in Sₙ2 reactions. The adjacent pyridine ring, being electron-withdrawing, further activates this position for nucleophilic attack by stabilizing the transition state.

The Less Reactive 2-Chloro Position